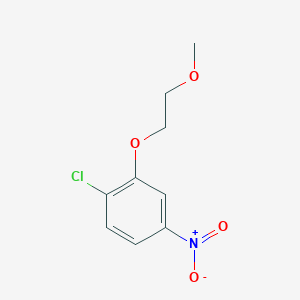
1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene
Cat. No. B7937748
M. Wt: 231.63 g/mol
InChI Key: MXHHZWZRZRTDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531553B2
Procedure details


To a solution of 5-nitro-2-chlorophenol (1.0 g, 5.8 mmol) and 2-methyloxychloroethane (2.6 mL, 28.8 mmol) in DMF (20 mL) was added K2CO3 (2.4 g, 17.4 mmol). The suspension was stirred at 80° C. for 18 h. After cooling, the mixture was filtered, the salts washed with EtOAc and the solvents removed under vacuum. The residue was dissolved in EtOAc and washed twice with NaOH (1 N) and once with H2O. The EtOAc layer was dried over MgSO4 and concentrated under vacuum. The crude was purified on silica gel using a Hexanes/EtOAc gradient (100/0 to 50/50) to give 1-chloro-2-(2-methoxy-ethoxy)-4-nitro-benzene.




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([Cl:11])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2].[CH3:12][O:13][CH2:14][CH2:15]Cl.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:11][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][C:8]=1[O:10][CH2:15][CH2:14][O:13][CH3:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C1)O)Cl
|
|
Name
|
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCCl
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at 80° C. for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the salts washed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with NaOH (1 N) and once with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The EtOAc layer was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified on silica gel using a Hexanes/EtOAc gradient (100/0 to 50/50)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
